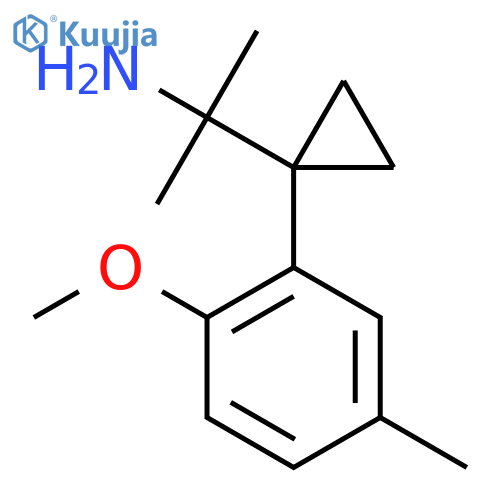

Cas no 1515633-23-4 (2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine)

2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine

- 1515633-23-4

- 2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine

- EN300-1806188

-

- インチ: 1S/C14H21NO/c1-10-5-6-12(16-4)11(9-10)14(7-8-14)13(2,3)15/h5-6,9H,7-8,15H2,1-4H3

- InChIKey: GCRMBCGUFBWKBY-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(C)=CC=1C1(C(C)(C)N)CC1

計算された属性

- せいみつぶんしりょう: 219.162314293g/mol

- どういたいしつりょう: 219.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1806188-0.1g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1806188-0.05g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1806188-0.25g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1806188-10.0g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 10g |

$5467.0 | 2023-05-23 | ||

| Enamine | EN300-1806188-5g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1806188-1.0g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 1g |

$1272.0 | 2023-05-23 | ||

| Enamine | EN300-1806188-5.0g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 5g |

$3687.0 | 2023-05-23 | ||

| Enamine | EN300-1806188-1g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1806188-0.5g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1806188-2.5g |

2-[1-(2-methoxy-5-methylphenyl)cyclopropyl]propan-2-amine |

1515633-23-4 | 2.5g |

$2492.0 | 2023-09-19 |

2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine 関連文献

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

5. Book reviews

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amineに関する追加情報

Introduction to 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine (CAS No. 1515633-23-4)

2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1515633-23-4, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug development. The presence of a cyclopropyl group and a phenyl ring substituted with methoxy and methyl groups contributes to its distinct chemical profile, making it a subject of interest for medicinal chemists and biologists alike.

The structural motif of 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine incorporates several key functional groups that are known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. The cyclopropyl ring, in particular, is a three-membered heterocycle that can enhance the lipophilicity and metabolic stability of the compound, while the phenyl ring with methoxy and methyl substituents introduces specific electronic and steric effects that may modulate its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and potential mechanisms of action for compounds like 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes or receptors involved in inflammatory pathways, making it a candidate for further investigation in the development of novel therapeutic agents. The methoxy group, located at the 2-position of the phenyl ring, is particularly noteworthy as it can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding.

In vitro studies have begun to elucidate the biological profile of 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine, revealing potential interactions with targets such as cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. The cyclopropyl group's influence on the molecule's overall shape and electronic distribution may also contribute to its ability to bind effectively to these targets. Additionally, the presence of both methoxy and methyl groups provides a balance between hydrophobicity and hydrophilicity, which can be advantageous for drug-like properties such as solubility and membrane permeability.

The synthesis of 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition metal-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to efficiently build the cyclopropyl moiety and the phenyl ring substituents. These advances have not only improved the yield and purity of the compound but also opened up new avenues for structural diversification.

The potential therapeutic applications of 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine are still being explored, but preliminary findings suggest that it may have utility in treating conditions associated with inflammation and pain. The compound's ability to interact with biological targets in a manner similar to known therapeutic agents makes it an attractive candidate for further development. Moreover, its structural features offer opportunities for optimization through structure-based drug design approaches, allowing researchers to fine-tune its properties for enhanced efficacy and reduced side effects.

As research continues to uncover new insights into the biological activities of 2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine, collaborations between synthetic chemists, biochemists, and pharmacologists will be essential for translating these findings into tangible therapeutic benefits. The compound's unique combination of structural elements positions it as a promising lead for future drug discovery efforts. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can accelerate the process of identifying novel compounds like 1515633-23-4 that have the potential to improve human health.

The journey from laboratory discovery to clinical application is often long and complex, but compounds like 1515633-23-4 represent hope for new treatments that address unmet medical needs. The ongoing investigation into 2-(1-(E)-[(E)-(4-hydroxyphenyl)methylene]amino)-3-cyclopentenecarbonitrile, its derivatives, and related molecules underscores the importance of basic research in driving innovation in pharmaceuticals. As our understanding of these compounds grows, so too does our capacity to develop safer and more effective medications.

1515633-23-4 (2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine) 関連製品

- 63788-62-5(2-Acetylamino-4-methylthiazole-5-carboxylic acid)

- 2310125-37-0(N-(1-{3-cyclobutyl-1,2,4triazolo4,3-bpyridazin-6-yl}azetidin-3-yl)-N-methylpyridine-2-carboxamide)

- 1806801-58-0(2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine)

- 1396814-27-9(N-(3-hydroxy-4,4-dimethylpentyl)-N'-(oxolan-2-yl)methylethanediamide)

- 1086392-01-9(2-methyl-4-tetrahydropyran-4-yl-aniline)

- 468718-55-0(3-Bromo-N-ethylpyridin-2-amine)

- 1823476-50-1((1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol)

- 2228738-72-3(tert-butyl N-4-chloro-2-(cyanomethyl)phenylcarbamate)

- 2228493-12-5(2-{1-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}acetic acid)

- 1806758-92-8(Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)